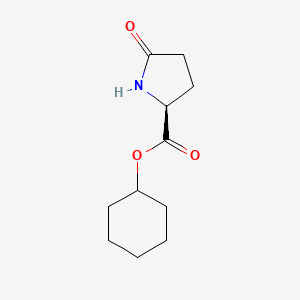![molecular formula C41H55F6N2P B1506352 (2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate](/img/structure/B1506352.png)
(2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is part of the cyanine dye family, which is widely used in fluorescence microscopy, flow cytometry, and other bioimaging techniques due to its strong fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate typically involves the condensation of indole derivatives with appropriate aldehydes under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the cyanine dye structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced cyanine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the cyanine dye, while reduction can produce reduced cyanine derivatives .
Applications De Recherche Scientifique
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of advanced materials and sensors due to its unique optical properties.
Mécanisme D'action
The mechanism of action of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the conjugated double-bond system in its structure, which allows for efficient energy transfer and fluorescence emission. The molecular targets and pathways involved in its action are primarily related to its interaction with biological molecules and cellular structures, making it a valuable tool in bioimaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate
- 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine iodide
Uniqueness
Compared to similar compounds, 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate offers unique advantages in terms of its fluorescence intensity and stability. The hexafluorophosphate counterion contributes to its enhanced solubility and stability in various solvents, making it more versatile for different applications .
Propriétés
Formule moléculaire |
C41H55F6N2P |
|---|---|
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
(2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C41H55N2.F6P/c1-7-9-28-42-34-26-24-30-18-14-16-20-32(30)38(34)40(3,4)36(42)22-12-11-13-23-37-41(5,6)39-33-21-17-15-19-31(33)25-27-35(39)43(37)29-10-8-2;1-7(2,3,4,5)6/h11-23,34-35,38-39H,7-10,24-29H2,1-6H3;/q+1;-1 |
Clé InChI |
FQPHLPSXRQMMKW-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN\1C2CCC3=CC=CC=C3C2C(/C1=C\C=C\C=C\C4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
SMILES canonique |
CCCCN1C2CCC3=CC=CC=C3C2C(C1=CC=CC=CC4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)






![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)



![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)

